molecular formula C18H36O3 B103531 (S)-12-Hydroxyoctadecanoic acid CAS No. 18417-00-0

(S)-12-Hydroxyoctadecanoic acid

Cat. No.: B103531
CAS No.: 18417-00-0
M. Wt: 300.5 g/mol
InChI Key: ULQISTXYYBZJSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

12-Hydroxy Stearic Acid is primarily synthesized from castor oil. The process involves the hydrogenation of castor oil to convert ricinoleic acid into 12-Hydroxy Stearic Acid. The hydrogenation process typically uses a nickel catalyst under controlled conditions of temperature and pressure . The reaction conditions include:

    Temperature: Approximately 130°C

    Pressure: Around 12.5 atm

    Catalyst: Powdery Raney nickel

After hydrogenation, the product undergoes saponification, acidification, and purification steps to yield pure 12-Hydroxy Stearic Acid .

Industrial Production Methods

In industrial settings, the production of 12-Hydroxy Stearic Acid involves the following steps :

    Hydrogenation: Castor oil is hydrogenated using a nickel catalyst.

    Saponification: The hydrogenated product is saponified using caustic soda.

    Acidification: The saponified product is acidified with dilute sulfuric acid.

    Purification: The product is washed, decolorized using hydrogen peroxide, and vacuum dried.

Chemical Reactions Analysis

12-Hydroxy Stearic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Esterification Reagents: Acetic anhydride, sulfuric acid

Major products formed from these reactions include keto acids, alcohols, and esters .

Scientific Research Applications

12-Hydroxy Stearic Acid has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 12-Hydroxy Stearic Acid involves its interaction with lipid membranes and enzymes. The hydroxyl group on the 12th carbon allows it to form hydrogen bonds with other molecules, influencing the fluidity and stability of lipid bilayers. This property is crucial in its role as a lubricant and emulsifier .

Comparison with Similar Compounds

12-Hydroxy Stearic Acid can be compared with other hydroxylated fatty acids, such as:

The uniqueness of 12-Hydroxy Stearic Acid lies in its specific hydroxylation pattern, which imparts distinct physical and chemical properties, making it valuable in various applications.

Properties

IUPAC Name

12-hydroxyoctadecanoic acid
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InChI

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
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InChI Key

ULQISTXYYBZJSJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O
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Molecular Formula

C18H36O3
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Related CAS

27924-99-8
Record name Poly(12-hydroxystearic acid)
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DSSTOX Substance ID

DTXSID8026725
Record name 12-Hydroxyoctadecanoic acid
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Molecular Weight

300.5 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline]
Record name Octadecanoic acid, 12-hydroxy-
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Solubility

Soluble in alcohol, ether, chloroform; insoluble in water
Record name 12-Hydroxyoctadecanoic acid
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Mechanism of Action

In a study of primary and secondary lipid peroxidation products as modulators of DNA synthesis, murine Lewis carcinoma cells were treated with hydroxystearic acid at physiologic levels (50 and 100 uM). The test substance was dissolved in 90% ethanol and then added to the culture medium. DNA profiles obtained from flow cytometry analysis of cell cycle showed a time- and dose-dependent accumulation of cells in the G2-M phase compared to untreated exponentially growing cells. To determine if this effect was mediated by interaction of hydroxystearic acid with cyclin-dependent kinases-cyclin complexes, histone H1 kinase activity in C 108 cell crude extracts was measured. It was determined that hydroxystearic acid inhibited histone H1 kinase activity up to 95% of that noted for mitotic cells (synchronized control C108 cells)., 12-Hydroxystearic acid (30 uM) also induced mitochondrial ATPase activity. ATPase activity was inhibited by rutamycin (blocks phosphorylation by ATP); this effect is expected for ATP-energized mitochondrial reactions. A small, but decided, mitochondrial volume change (swelling) was also induced by 30 pM 12-Hydroxystearic acid without the aid of ATP. This effect was inhibited by the respiratory inhibitor antimycin or dinitrophenol, but not by rutamycin; therefore, this effect was dependent on oxidative phosphorylation. 12-Hydroxystearic acid-induced mitochondrial swelling was enhanced when ATP was added to the reaction mixture. The investigators concluded that 12-Hydroxystearic acid interferes with the machinery of oxidative phosphorylation in rat liver mitochondria.
Record name 12-Hydroxyoctadecanoic acid
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Color/Form

Crystals from alcohol

CAS No.

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0
Record name 12-Hydroxystearic acid
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Record name (R)-12-Hydroxyoctadecanoic acid
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Record name Octadecanoic acid, 12-hydroxy-
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Record name 12-HYDROXYSTEARIC ACID
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Melting Point

82 °C
Record name 12-Hydroxyoctadecanoic acid
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Synthesis routes and methods

Procedure details

A four-neck flask equipped with a stirrer, a temperature gauge, a nitrogen gas blowing tube and a water separator was charged with 89.8 g (1.0 mol) of dipentaerythritol (trade name: DiPentarit, manufactured by Koei Kagaku Co., Ltd), 86.2 g (2.0 mol) of benzoic acid (trade name: PuroxB, manufactured by DSM Company) and 424.0 g (4.0 mol) of hydroxystearic acid (trade name: Hydroxystearic acid, manufactured by Kawaken Fine Chemicals Co., Ltd) and the mixture was reacted using 0.6 g of tin chloride as a catalyst at 180° C. to 200° C. under a nitrogen stream for about 15 hours. After the reaction was finished, the reaction mixture was purified by a usual method, to obtain 391.6 g of the target ester compound of dipentaerythritol, and benzoic acid and 12-hydroxystearic acid, the ester compound having a saponification value of 211.
Name
tin chloride
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
89.8 g
Type
reactant
Reaction Step Two
Quantity
86.2 g
Type
reactant
Reaction Step Two
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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